Hexa-O-acetyl-maltal
Overview
Description
Hexa-O-acetyl maltal is a complex organic compound with the molecular formula C24H32O15. It is a derivative of maltal, where six hydroxyl groups are acetylated.
Preparation Methods
Hexa-O-acetyl maltal can be synthesized through a modification of Fisher and Kogl’s method. The preparation involves the use of hepta-O-acetyl alpha-maltosyl bromide in an ice-cold mixture of glacial acetic acid and water, followed by mechanical stirring with zinc dust at 0°C for 2 hours . The mixture is then filtered and extracted to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hexa-O-acetyl maltal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-amylase for hydration, which converts maltal to 2-deoxymaltose . The compound can also undergo deacetylation under acidic or basic conditions, leading to the formation of maltal and acetic acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexa-O-acetyl maltal has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it serves as a model compound for studying glycosidic bond cleavage and enzymatic reactions involving acetylated sugars In the food industry, it can be used as a flavoring agent or food additive .
Mechanism of Action
The mechanism of action of Hexa-O-acetyl-maltal involves its interaction with specific enzymes and molecular targets. For instance, beta-amylase catalyzes the hydration of maltal to form 2-deoxymaltose . The compound’s acetyl groups play a crucial role in its reactivity and interaction with enzymes. The molecular pathways involved in these reactions are primarily related to glycosidic bond cleavage and acetyl group transfer.
Comparison with Similar Compounds
Hexa-O-acetyl maltal can be compared with other acetylated sugars, such as hepta-O-acetyl maltose and tetra-O-acetyl glucose. These compounds share similar structural features but differ in the number and position of acetyl groups. Hexa-O-acetyl maltal is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and reactivity . Similar compounds include hepta-O-acetyl maltose, tetra-O-acetyl glucose, and other acetylated derivatives of maltal .
Properties
IUPAC Name |
[(2R,3S,4S)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-AACICFDOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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